5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one
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Overview
Description
5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one is a heterocyclic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of an acetyl group, a chlorophenyl group, and a methyl group attached to a tetrahydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction typically involves heating the reactants in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly catalysts, can be explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling pathways that result in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chlorobenzophenone: This compound is structurally similar due to the presence of a chlorophenyl group and is used in the synthesis of benzodiazepines.
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar heterocyclic core and is known for its biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
5-acetyl-4-(2-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its unique structure allows for a wide range of modifications, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-8-14(9(2)17)11(7-13(18)16-8)10-5-3-4-6-12(10)15/h3-6,11H,7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEJCMAAAMMALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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